molecular formula C15H21NO3 B2845636 (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide CAS No. 496779-27-2

(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide

Cat. No.: B2845636
CAS No.: 496779-27-2
M. Wt: 263.337
InChI Key: LGNKGPGDWSMEJT-VMPITWQZSA-N
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Description

(2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula of (2E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide is C17H23N1O3C_{17}H_{23}N_{1}O_{3}, with a molecular weight of approximately 287.38 g/mol. The compound features a prop-2-enamide backbone with a 2,5-dimethoxyphenyl substituent and an N-(2-methylpropyl) group, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC17H23N1O3C_{17}H_{23}N_{1}O_{3}
Molecular Weight287.38 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study conducted by Pendergrass et al. demonstrated that compounds similar to this one can disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It appears to inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation. The exact mechanism involves modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further investigation in cancer therapy.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of metabolic enzymes.
  • Anti-inflammatory Action : Inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways.
  • Anticancer Action : Induction of apoptosis via caspase activation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 µg/mL to 50 µg/mL depending on the bacterial strain. This suggests that the compound may serve as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects utilized lipopolysaccharide (LPS) stimulated macrophages treated with varying concentrations of the compound. Results showed a dose-dependent reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory therapeutic agent.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(2)10-16-15(17)8-5-12-9-13(18-3)6-7-14(12)19-4/h5-9,11H,10H2,1-4H3,(H,16,17)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNKGPGDWSMEJT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.